molecular formula C29H38O7S B1682912 Tipelukast CAS No. 125961-82-2

Tipelukast

货号: B1682912
CAS 编号: 125961-82-2
分子量: 530.7 g/mol
InChI 键: KPWYNAGOBXLMSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

替普鲁卡斯特的合成路线和反应条件涉及多个步骤。该化合物通过一系列反应合成,包括关键中间体的形成及其随后的功能化。 工业生产方法旨在优化产率和纯度,同时确保成本效益和可扩展性 .

化学反应分析

替普鲁卡斯特经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和亲核试剂。 从这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Non-Alcoholic Fatty Liver Disease (NAFLD)

Tipelukast is being investigated for its potential to manage NAFLD, a condition characterized by excess fat accumulation in the liver. Chronic inflammation associated with NAFLD can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH). Clinical trials have shown that this compound can improve lipid profiles in patients with NAFLD, particularly those with hypertriglyceridemia and type 2 diabetes .

Idiopathic Pulmonary Fibrosis (IPF)

IPF is a progressive lung disease marked by scarring of lung tissue. Research indicates that this compound may slow disease progression or improve symptoms by targeting the inflammatory processes involved in IPF. Early-stage clinical trials have reported promising results, showing a reduction in biomarkers associated with fibrosis .

Scleroderma and Systemic Sclerosis

Recent developments have included a patent for this compound's use in treating scleroderma and systemic sclerosis. These conditions involve chronic inflammation and fibrosis of skin and internal organs. The anti-fibrotic properties of this compound may provide therapeutic benefits in managing these diseases .

Case Studies

Several studies have documented the effects of this compound across different conditions:

  • NAFLD Study : A Phase 2 clinical trial demonstrated that this compound significantly improved triglyceride levels in patients with NAFLD compared to placebo. The study highlighted its potential for managing lipid metabolism disorders .
  • IPF Study : In a small-scale trial involving IPF patients, this compound was found to reduce levels of LOXL2, a biomarker for fibrosis. Patients receiving this compound experienced fewer acute exacerbations compared to those on placebo .

作用机制

替普鲁卡斯特通过多种机制发挥作用。它作为白三烯受体拮抗剂,抑制白三烯与其受体的结合。此外,它还抑制磷酸二酯酶(主要是 3 型和 4 型)和 5-脂氧合酶,它们参与炎症反应。 这些作用导致炎症和纤维化的减少 .

相似化合物的比较

替普鲁卡斯特在抗炎和抗纤维化的多靶点方法方面是独一无二的。类似的化合物包括其他白三烯受体拮抗剂和磷酸二酯酶抑制剂。 替普鲁卡斯特结合白三烯受体拮抗、磷酸二酯酶抑制和 5-脂氧合酶抑制使其在同类化合物中脱颖而出 .

生物活性

Tipelukast, also known as MN-001, is a small molecule compound currently under investigation for its therapeutic potential in various chronic inflammatory and fibrotic diseases. Its biological activity stems from multiple mechanisms, including leukotriene receptor antagonism, inhibition of phosphodiesterases (PDE), and suppression of inflammatory pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical trial data and research findings.

1. Inhibition of Leukotriene Synthesis:
this compound acts primarily by inhibiting the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions. It inhibits 5-lipoxygenase (5-LO), an enzyme critical for leukotriene production, thereby reducing inflammation associated with diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic fatty liver disease (NAFLD) .

2. Phosphodiesterase Inhibition:
The compound also inhibits phosphodiesterases, particularly PDE3 and PDE4. This inhibition leads to increased intracellular cyclic AMP levels, which can further modulate inflammatory responses and promote anti-fibrotic effects .

3. Modulation of Gene Expression:
this compound has been shown to downregulate genes associated with fibrosis (e.g., LOXL2, Collagen Type 1) and inflammation (e.g., CCR2, MCP-1) in preclinical models. This gene modulation is crucial for its potential use in treating fibrotic diseases .

Efficacy in Clinical Trials

Several clinical trials have assessed the efficacy of this compound in different patient populations:

  • Idiopathic Pulmonary Fibrosis (IPF):
    A Phase 2 study evaluated the safety and efficacy of this compound in patients with moderate to severe IPF. The study aimed to determine the compound's impact on lung function and quality of life over a 6-month treatment period .
  • Non-Alcoholic Fatty Liver Disease (NAFLD):
    In a Phase 2 trial involving patients with NAFLD and hypertriglyceridemia, this compound significantly reduced serum triglycerides and improved lipid profiles. Notably, participants with Type 2 diabetes mellitus (T2DM) exhibited greater reductions in triglyceride levels compared to those without T2DM .

Summary of Key Findings

ConditionOutcomeReference
Idiopathic Pulmonary FibrosisImproved lung function metrics; ongoing studies to confirm long-term benefits
Non-Alcoholic Fatty Liver DiseaseSignificant reduction in serum triglycerides; better outcomes in T2DM patients

Case Studies

Case Study: NAFLD with T2DM
In a subgroup analysis from the NAFLD trial, patients with T2DM showed a 50.8% reduction in serum triglycerides after 8 weeks of treatment with this compound, compared to a 17.8% reduction in non-diabetic participants (p=0.098). This highlights the compound's potential for managing lipid profiles specifically in diabetic populations .

Future Directions

Ongoing research continues to explore the full potential of this compound across various conditions. The FDA has granted Fast Track designation for its use in treating NASH with fibrosis and idiopathic pulmonary fibrosis, indicating significant therapeutic promise . Further studies are anticipated to elucidate its mechanisms more clearly and establish long-term safety profiles.

属性

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate (2.1 g) in ethanol (10 ml) was added a solution of sodium hydroxide (0.26 g) dissolved into water (10 ml). After heating on a hot water bath for 5 minutes, the mixture was cooled by adding ice-water and was made acidic by addition of hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and concentrated. The resultant residue was separated and purified by silica-gel column chromatography (eluting with ethanol:methylene chloride=3:100) to give the title compound (1.3 g, 65.2%) as colorless crystals, mp 79-81° C.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tipelukast
Reactant of Route 2
Tipelukast
Reactant of Route 3
Reactant of Route 3
Tipelukast
Reactant of Route 4
Reactant of Route 4
Tipelukast
Reactant of Route 5
Reactant of Route 5
Tipelukast
Reactant of Route 6
Reactant of Route 6
Tipelukast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。